molecular formula C12H16BrNO3 B6236140 tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate CAS No. 1392846-44-4

tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate

Cat. No.: B6236140
CAS No.: 1392846-44-4
M. Wt: 302.2
InChI Key:
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Description

tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 5-bromo-2-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Carbonyl-containing compounds.

    Reduction Products: Methylene derivatives.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and affect its catalytic activity .

Comparison with Similar Compounds

  • tert-butyl N-[(5-bromo-3-fluoro-2-hydroxyphenyl)methyl]carbamate
  • tert-butyl N-[(5-bromo-3-hydroxyphenyl)methyl]carbamate
  • tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate

Comparison:

Properties

CAS No.

1392846-44-4

Molecular Formula

C12H16BrNO3

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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